molecular formula C19H18N2O B14684027 2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine CAS No. 27433-90-5

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine

Cat. No.: B14684027
CAS No.: 27433-90-5
M. Wt: 290.4 g/mol
InChI Key: XNBDLOMVHINHBY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine is a chemical compound with the molecular formula C19H18N2O It is a pyrimidine derivative, characterized by the presence of hydroxy, methyl, phenyl, and phenethyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde derivatives in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the pyrimidine ring .

Scientific Research Applications

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methyl-5-phenylpyrimidine
  • 2-Hydroxy-4-methyl-6-phenethylpyrimidine
  • 4-Methyl-5-phenyl-6-phenethylpyrimidine

Uniqueness

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

27433-90-5

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

6-methyl-5-phenyl-4-(2-phenylethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C19H18N2O/c1-14-18(16-10-6-3-7-11-16)17(21-19(22)20-14)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,21,22)

InChI Key

XNBDLOMVHINHBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=O)N1)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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